molecular formula C14H9FOS B6374181 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol CAS No. 1261979-77-4

4-[Benzo(b)thiophen-2-yl]-3-fluorophenol

Cat. No.: B6374181
CAS No.: 1261979-77-4
M. Wt: 244.29 g/mol
InChI Key: KYVFSCHJVHASKX-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-fluorophenol is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-ylboronic acid
  • 2-Phenylpyridine
  • 2-(Benzo[b]thiophen-2-yl)pyridine

Comparison: 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other benzothiophene derivatives .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-12-8-10(16)5-6-11(12)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFSCHJVHASKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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